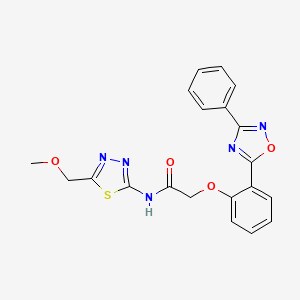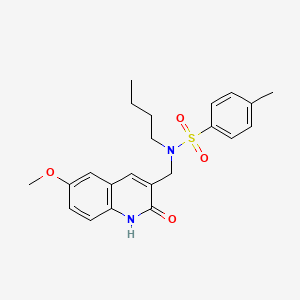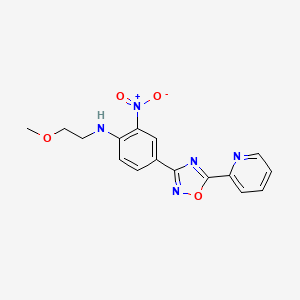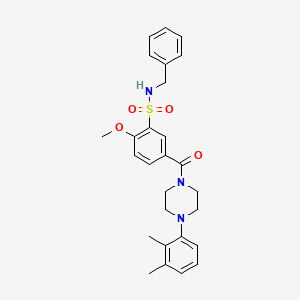
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives and has been the subject of several studies due to its interesting properties.
Mechanism of Action
The exact mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is not fully understood. However, it has been suggested that it may act by binding to specific receptors or enzymes in cells, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, indicating its potential as a therapeutic agent. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. However, its potential toxicity and limited solubility in water may pose some limitations for its use in certain experiments.
Future Directions
There are several possible future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. Some possible areas of interest include further investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has been reported in the literature. One of the most common methods involves the reaction of tert-butyl 4-(3-oxo-3-(4-(piperidin-1-yl)phenyl)propyl)-1,2,4-oxadiazol-5-ylcarbamate with piperidine in the presence of a base.
Scientific Research Applications
The compound has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,3)16-9-7-15(8-10-16)19-21-17(25-22-19)11-12-18(24)23-13-5-4-6-14-23/h7-10H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOLGGTVDHFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)










![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
